REACTION_SMILES
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[CH3:13][C:14](=[O:15])[O-:16].[CH3:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([CH3:11])[c:9]1[OH:10].[N+:17](=[O:18])([O-:19])[CH3:20].[NH4+:12]>>[CH3:1][c:2]1[cH:3][c:4]([CH:5]=[CH:20][N+:17](=[O:18])[O-:19])[cH:7][c:8]([CH3:11])[c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C=O)cc(C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Cc1cc(C=C[N+](=O)[O-])cc(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |